Buserelin acetate
Description
The Role of Gonadotropin-Releasing Hormone (GnRH) Agonists as Synthetic Peptides
Gonadotropin-releasing hormone (GnRH) is a naturally occurring peptide hormone produced in the hypothalamus that plays a crucial role in regulating the reproductive axis. oup.com GnRH stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control the production of sex hormones by the gonads. oup.com
GnRH agonists, such as buserelin (B193263) acetate (B1210297), are synthetic peptides designed to mimic the action of natural GnRH. patsnap.commdpi.com These synthetic analogs are often modified to have increased potency and a longer duration of action compared to the native hormone. mdpi.comhres.ca They bind to GnRH receptors on the pituitary gonadotropes, initially causing a surge in LH and FSH release, known as the "flare effect". patsnap.commdpi.com However, continuous exposure to high concentrations of GnRH agonists leads to desensitization and down-regulation of the GnRH receptors, resulting in a significant and sustained suppression of LH and FSH secretion. patsnap.comnih.govmdpi.com This ultimately leads to a marked reduction in the production of gonadal steroids, such as testosterone (B1683101) and estrogen. patsnap.comnih.gov
Peptide hormones, in general, are a diverse class of signaling molecules that exert their effects by binding to cell-surface receptors, many of which are G protein-coupled receptors (GPCRs). tocris.com The design of synthetic peptide analogs like buserelin acetate involves modifications to the native peptide sequence to enhance properties such as receptor binding affinity, stability against enzymatic degradation, and duration of action. oup.commdpi.com
Historical Development and Translational Significance of this compound
Buserelin was first described in 1976 and introduced for medical use in 1984. wikipedia.org It was one of the early synthetic GnRH analogs developed, marking a significant advancement in the ability to therapeutically manipulate the HPG axis. mdpi.com Its development stemmed from research into the structure and function of native GnRH, with modifications made to enhance its pharmacological properties. oup.commdpi.com Specifically, buserelin is a nonapeptide analog of GnRH with substitutions at positions 6 and 10, which contribute to its increased potency and resistance to degradation compared to the native decapeptide. oup.commdpi.comhres.ca
The translational significance of this compound lies in its ability to induce a state of reversible medical castration by suppressing gonadal steroid production. nih.govwikipedia.org This pharmacological effect has been translated into various research and therapeutic applications, particularly in hormone-dependent conditions. patsnap.comnih.govup.ac.za The development of buserelin and other GnRH agonists has been described as one of the most important advances in hormonal therapy. drugbank.com
Foundational Research Areas Pertaining to this compound
Foundational research concerning this compound has primarily focused on understanding its interaction with the GnRH receptor and the subsequent effects on the pituitary-gonadal axis. Key areas of investigation include:
Mechanism of Action at the Molecular and Cellular Level: Research has detailed how this compound binds to and activates the GnRH receptor, leading to the initial release of gonadotropins. patsnap.comnih.gov Subsequent studies have elucidated the mechanisms underlying receptor down-regulation and desensitization upon continuous exposure, which is crucial for its suppressive effects. patsnap.comnih.govmdpi.com This involves understanding intracellular signaling pathways activated by the GnRH receptor and the processes leading to decreased receptor density on pituitary cells. oup.commdpi.com
Pharmacokinetics and Pharmacodynamics: Studies have investigated the absorption, distribution, metabolism, and excretion of this compound, as well as the relationship between its concentration at the site of action and the resulting physiological effects. nih.govdrugbank.com Research has explored different routes of administration, such as subcutaneous and intranasal, and their impact on bioavailability and sustained hormone suppression. patsnap.comnih.gov
Effects on Gonadotropin and Sex Hormone Levels: Extensive research has documented the biphasic effect of this compound on LH and FSH release, characterized by an initial transient surge followed by prolonged suppression. patsnap.comnih.govhres.ca Studies have quantified the reduction in circulating testosterone and estrogen levels achieved with this compound administration in both male and female subjects. patsnap.comnih.govbccancer.bc.ca
Data from research studies illustrate the hormonal changes induced by this compound. For example, chronic administration leads to a sustained inhibition of gonadotropin production and suppression of gonadal steroidogenesis. nih.govdrugbank.com
Here is a representation of the typical hormonal response to continuous GnRH agonist administration, based on research findings:
| Time | LH Level (relative) | FSH Level (relative) | Sex Hormone Level (relative) | Notes |
| Initial (days) | Increase (Flare) | Increase (Flare) | Increase (Flare) | Transient stimulation |
| Continuous (weeks) | Decrease | Decrease | Decrease (Suppression) | Pituitary desensitization/down-regulation |
| Sustained (months) | Suppressed | Suppressed | Suppressed (Castrate levels) | Chronic inhibition |
Research in Hormone-Dependent Conditions: Foundational research has explored the application of this compound in various hormone-sensitive conditions where suppression of sex hormones is therapeutically beneficial. patsnap.comup.ac.za This includes studies investigating its effects on hormone-responsive cancers and benign gynecological conditions, focusing on the biological impact of reduced steroid levels on disease progression or symptoms. patsnap.comnih.govup.ac.za Research has also explored its use in controlled ovarian hyperstimulation protocols in assisted reproduction to prevent premature ovulation. patsnap.comup.ac.za
For instance, studies have investigated the effect of this compound in conditions like endometriosis, demonstrating its ability to reduce associated pain symptoms, likely due to the suppression of estrogen levels. nih.govendometriosisnews.com Research in animal models, such as swine, has also explored the use of this compound to influence reproductive outcomes by affecting ovulation. mdpi.commdpi.com
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDEDHDQYLBRT-DRIHCAFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H90N16O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57982-77-1 (Parent) | |
| Record name | Buserelin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30218712 | |
| Record name | Buserelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1299.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68630-75-1 | |
| Record name | Buserelin acetate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buserelin acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buserelin acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSERELIN ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Buserelin Acetate Action
Agonistic Interaction with the Pituitary Gonadotropin-Releasing Hormone Receptor (GnRHR)
Buserelin (B193263) acetate (B1210297) functions as a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR) located on the pituitary gland. drugbank.comnih.gov As a synthetic peptide analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), it effectively mimics the action of endogenous GnRH. drugbank.comnih.gov
Initial Stimulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Release
Upon initial administration, buserelin acetate binds to and stimulates the GnRH receptors on the pituitary gland. patsnap.com This agonistic action triggers an initial surge, often referred to as a "flare effect," in the release of two crucial gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). patsnap.compatsnap.com This transient increase in LH and FSH levels can persist for at least 7 hours, with a return to baseline values taking approximately 24 hours. drugbank.com This initial stimulatory phase leads to a temporary increase in the production of sex hormones, namely testosterone (B1683101) in males and estrogen in females. patsnap.com
Endocrine Cascade Modulation
The profound changes in pituitary gonadotropin secretion induced by this compound have significant downstream effects on the gonads, leading to a suppression of their steroidogenic functions. patsnap.comdrugbank.comnih.gov
Suppression of Gonadal Steroidogenesis: Testosterone and Estradiol (B170435) Reduction
The sustained reduction in LH and FSH levels resulting from GnRHR desensitization directly impacts the gonads—the testes in males and the ovaries in females. patsnap.com This leads to a marked decrease in the production of sex hormones. patsnap.comdrugbank.comnih.gov In males, there is a significant reduction in the synthesis and release of testosterone. drugbank.comnih.gov Similarly, in females, estrogen secretion is inhibited. drugbank.comnih.gov Studies have shown that within 2-4 weeks of continuous treatment, plasma levels of testosterone, dihydrotestosterone (B1667394) (DHT), and estradiol (E2) can fall by more than 50%. nih.govcapes.gov.br
Induction of a Chemically Castrate State
The profound and sustained suppression of gonadal steroidogenesis ultimately leads to a state of "chemical castration". nih.govwikipedia.orgbritannica.com This pharmacological approach effectively reduces circulating levels of gonadotropins and gonadal steroids to castration levels. drugbank.comnih.gov In men, GnRH analogues like buserelin can lower testosterone levels by approximately 95%. wikipedia.org This chemically induced castrate state is the basis for buserelin's use in hormone-dependent conditions. drugbank.comnih.gov Unlike surgical castration, chemical castration is reversible, with hormonal functions typically resuming after discontinuation of the drug. wikipedia.orgbritannica.com
Interactive Data Table: Hormonal Response to this compound
| Time Point | LH Levels | FSH Levels | Testosterone/Estradiol Levels |
| Initial Administration (First Week) | Significant Increase (Flare) patsnap.compatsnap.com | Significant Increase (Flare) patsnap.compatsnap.com | Transient Increase patsnap.com |
| Continuous Administration (Weeks 2-4) | Significant Decrease patsnap.com | Significant Decrease patsnap.com | Significant Decrease (>50%) nih.govcapes.gov.br |
| Long-term Administration | Sustained Suppression drugbank.comnih.gov | Sustained Suppression drugbank.comnih.gov | Castrate Levels (~95% reduction in men) wikipedia.org |
Pharmacodynamic Characterization of Buserelin Acetate
Comparative Potency and Receptor Affinity Relative to Endogenous GnRH
Buserelin (B193263) is recognized as a superagonist of the GnRH receptor wikipedia.org. The structural modifications in buserelin acetate (B1210297), specifically the D-serine substitution at position 6 and the ethylamide substitution at position 10, contribute to a significantly enhanced effect on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release compared to natural GnRH hres.caoncozine.comdrugbank.com. Studies have shown that the effects of buserelin on LH and FSH release are 20 to 170 times greater than those of LH-RH hres.cadrugbank.com.
Furthermore, buserelin exhibits increased receptor affinity and greater biological stability, contributing to its longer duration of action compared to native GnRH hres.cadrugbank.combccancer.bc.ca. While native GnRH has the same affinity for pituitary and placental GnRH receptors, the GnRH agonist buserelin binds to pituitary receptors with over 100-fold higher affinity glowm.com.
Dynamics of Gonadotropin Release Inhibition
Upon initial administration, buserelin acetate stimulates the pituitary gland, leading to a transient surge in the release of LH and FSH patsnap.compatsnap.comdrugbank.com. This initial stimulation is a result of buserelin mimicking the action of natural GnRH and binding to pituitary GnRH receptors patsnap.com.
However, continuous or repeated administration of this compound leads to a profound and sustained inhibition of gonadotropin production cancer.govhres.cadrugbank.com. This inhibitory effect is achieved through the down-regulation and desensitization of pituitary GnRH receptors drugbank.comglowm.comhpra.ie. The sustained presence of the GnRH analog causes the pituitary gland to become less responsive to GnRH stimulation, resulting in a significant reduction in LH and FSH secretion patsnap.com. This suppression process may take at least 14 days oup.com.
The clinical inhibition of gonadotropin release, leading to a reduction of serum testosterone (B1683101) or estradiol (B170435) to castration levels, is observed with large pharmacologic doses administered for periods greater than 1 to 3 months hres.cadrugbank.com. Chronic administration results in sustained inhibition of gonadotropin production hres.cadrugbank.com.
Long-Term Suppression of Circulating Gonadal Steroid Levels
The sustained inhibition of LH and FSH secretion induced by chronic this compound administration leads to a significant suppression of gonadal steroidogenesis cancer.govhres.cadrugbank.com. This ultimately results in reduced circulating levels of gonadal steroids, such as testosterone in males and estradiol and progesterone (B1679170) in females patsnap.comhres.cadrugbank.com.
In men, approximately 95% of circulating testosterone is produced by the testes. GnRH analogs like buserelin can reduce testosterone levels by about 95% wikipedia.org. In men with prostate cancer, buserelin has been found to suppress testosterone levels significantly wikipedia.org. For example, one study showed suppression from 426 ng/dL to 28 ng/dL (by 93.4%) with a daily subcutaneous injection of 200 µg wikipedia.org. Another study using nasal spray (1,200 µ g/day total) showed suppression from 521 ng/dL to 53 ng/dL (by 89.8%) wikipedia.org. Serum androgen levels can be reduced to castration levels (typically defined as < 50 ng/dL or < 1.7 nmol/L) about 21 days after the initiation of therapy in men bccancer.bc.ca.
In premenopausal women, sex hormone levels, including estradiol and progesterone, are similarly profoundly suppressed wikipedia.org. The suppression of estradiol levels can reach 95%, and progesterone levels can fall below 1 ng/mL, reaching levels equivalent to those in postmenopausal women wikipedia.org. Serum estradiol levels are typically suppressed around 4 weeks after the initiation of treatment in women bccancer.bc.ca.
The suppressive effect on gonadal steroids depends on the daily dose, frequency of application, and duration of treatment hpra.ie. Even when serum buserelin levels are below the detection limit, gonadotropin release inhibition is preserved due to sustained binding to pituitary receptors hpra.ie. The secretion of other pituitary hormones (growth hormone, prolactin, ACTH, TSH) is not directly influenced during long-term treatment, although estrogen deficiency may lead to decreased secretion of growth hormone and prolactin hpra.ie. The secretion of adrenal steroids remains unchanged hpra.ie.
Interactive Data Table: Testosterone Suppression in Men with Prostate Cancer
| Buserelin Administration Method | Dose | Initial Testosterone (ng/dL) | Suppressed Testosterone (ng/dL) | Percentage Suppression |
| Subcutaneous Injection | 200 µg daily | 426 | 28 | 93.4% |
| Nasal Spray | 1200 µg daily | 521 | 53 | 89.8% |
Note: Data compiled from search result wikipedia.org.
The "Flare Effect" Phenomenon and its Hormonal Basis
The "flare effect" is a transient phenomenon that occurs during the initial phase of this compound treatment patsnap.comcancer.govpatsnap.comhres.caoncozine.comdrugbank.comwikipedia.orge-lactancia.org. It is characterized by an initial surge in the release of LH and FSH from the pituitary gland patsnap.compatsnap.com. This surge is a direct result of this compound, a GnRH agonist, binding to and stimulating pituitary GnRH receptors patsnap.commdpi.com.
The increased levels of LH and FSH subsequently stimulate the gonads (testes in men, ovaries in women), leading to a temporary increase in the production and release of gonadal steroids patsnap.combccancer.bc.ca. In men, this results in a transient elevation of serum testosterone levels, while in women, it leads to a transient increase in serum estradiol levels oncozine.comdrugbank.combccancer.bc.ca. This initial hormonal surge is the basis of the "flare effect" bccancer.bc.ca.
The administration of LHRH agonists, including buserelin, is occasionally associated with an early, transient exacerbation of the signs and symptoms of hormone-dependent conditions, such as metastatic prostatic cancer or endometriosis oncozine.comdrugbank.combccancer.bc.ca. This exacerbation is sometimes, but not necessarily, associated with the transient rise in serum testosterone or estradiol oncozine.comdrugbank.com. In men with prostate cancer, symptoms may include acute exacerbation of bone pain, spinal cord compression, urinary retention, urethral obstruction, and lymphedema bccancer.bc.ca. Serious clinical flare reactions were reported in approximately 1% of patients in buserelin efficacy trials e-lactancia.org. This transient increase in hormone levels typically lasts for less than 10 days oncozine.com.
Interactive Data Table: Hormonal Changes During the "Flare Effect"
| Hormone | Initial Effect of Buserelin | Subsequent Effect with Chronic Use |
| LH | Transient Increase | Significant Reduction |
| FSH | Transient Increase | Significant Reduction |
| Testosterone (Males) | Transient Increase | Significant Suppression |
| Estradiol (Females) | Transient Increase | Significant Suppression |
Pharmacokinetic Profile of Buserelin Acetate Across Biological Systems
Absorption and Bioavailability Characteristics by Route of Administration
The absorption and bioavailability of buserelin (B193263) acetate (B1210297) are significantly influenced by the route of administration. Buserelin is water-soluble, which facilitates its absorption via certain routes. hres.canih.govdrugbank.com
Subcutaneous Injection: When administered by subcutaneous injection, buserelin is readily absorbed, with a reported bioavailability of approximately 70%. hres.canih.govdrugbank.comwikipedia.org Some sources indicate the bioavailability after subcutaneous injection is 100%. medicines.org.uk Maximum plasma concentration (Cmax) is typically reached about 1 hour post-injection. medicines.org.uk
Intranasal Administration: Buserelin can be absorbed through the nasal mucosa, allowing for sufficient plasma levels if administered correctly. hres.canih.govdrugbank.com However, the nasal absorption and bioavailability are considerably lower than subcutaneous injection, ranging from 1% to 3% or 2.5% to 3.3%. hres.cawikipedia.org
Oral Administration: Buserelin is ineffective when administered orally due to rapid first-pass metabolism and proteolysis in the gastrointestinal tract. hres.canih.govbccancer.bc.cawikipedia.org
Data on bioavailability by different routes:
| Route of Administration | Bioavailability (%) | Reference |
| Subcutaneous Injection | 70% | hres.canih.govdrugbank.comwikipedia.org |
| Subcutaneous Injection | 100% | medicines.org.uk |
| Intranasal Administration | 1-3% or 2.5-3.3% | hres.cawikipedia.org |
| Oral Administration | Ineffective | hres.canih.govbccancer.bc.cawikipedia.org |
Tissue Distribution and Accumulation Patterns
Buserelin circulates in the serum primarily in its intact, active form. hres.canih.govdrugbank.commedicines.org.uk It exhibits preferential accumulation in certain tissues. The highest accumulation is observed in the liver and kidneys. hres.canih.govdrugbank.commedicines.org.uk The anterior pituitary lobe, which is the biological target organ for gonadotropin release, also shows significant accumulation of buserelin. hres.canih.govdrugbank.commedicines.org.uk One study in rats comparing buserelin and native LHRH distribution showed that the pituitary accumulated a much greater percentage of the buserelin dose (0.035%) compared to the LHRH dose (0.0006%). hres.cahres.ca Protein binding of buserelin is approximately 15%. hres.canih.govdrugbank.comwikipedia.orgmedicines.org.uknih.gov
Tissue accumulation data (in rats, as a percent of dose): hres.cahres.ca
| Tissue | Buserelin Accumulation (% of dose) | LH-RH Accumulation (% of dose) |
| Liver | 12.7% | 2.1% |
| Kidney | 5.5% | 1.02% |
| Anterior Pituitary | 0.035% | 0.0006% |
Metabolic Pathways and Metabolite Characterization
Buserelin is metabolized and subsequently inactivated by peptidases. hres.canih.govdrugbank.comwikipedia.orgmedicines.org.uk This metabolic process occurs in the liver, kidneys, and gastrointestinal tract. hres.canih.govdrugbank.comwikipedia.org In the pituitary gland, inactivation is mediated by membrane-located enzymes. hres.canih.govdrugbank.commedicines.org.uk
Key enzymes involved in buserelin degradation include pyroglutamyl peptidase (PGP) and chymotrypsin-like endopeptidases. hres.canih.govdrugbank.comwikipedia.orgmedicines.org.uk PGP is a major buserelin-degrading enzyme found in mammalian liver and anterior pituitary. hres.ca Neutral endopeptidase from the pituitary also contributes to its inactivation. hres.ca
Studies have identified metabolites of buserelin. The buserelin-(5-9)-pentapeptide has been identified as a main metabolite in the urine of several species, including mouse, rat, dog, monkey, and human. bccancer.bc.caoncozine.com This metabolite does not accumulate in the pituitary but is concentrated in the liver and kidney. hres.cahres.ca
Elimination Kinetics and Excretory Modalities
Buserelin and its inactive metabolites are primarily excreted via the renal (urine) and biliary (bile) routes. hres.canih.govdrugbank.comwikipedia.orgmedicines.org.uknih.gov
In humans, approximately 50% of the buserelin excreted in urine is in its intact form. hres.canih.govdrugbank.comwikipedia.orgnih.gov Urinary excretion of buserelin has been detected for extended periods after administration of depot formulations. hres.ca
The elimination half-life (t1/2) of buserelin varies depending on the route of administration:
Intravenous administration: approximately 50 to 80 minutes. nih.govdrugbank.comwikipedia.org
Subcutaneous administration: approximately 80 minutes. nih.govdrugbank.comwikipedia.orgmedicines.org.uk
Intranasal administration: approximately 1 to 2 hours. nih.govdrugbank.comwikipedia.org
Some sources suggest that regardless of the administration route, the elimination half-life is around 72 to 80 minutes. wikipedia.orgnih.gov
Pharmacokinetic Parameter Determination in Various Species
Pharmacokinetic studies have been conducted in various animal species to understand the disposition of buserelin.
Studies in pigs and cows following intramuscular administration of buserelin (1 mg per pig, 3 mg per cow) have provided specific pharmacokinetic parameters. nih.govresearchgate.netresearchgate.net
Pharmacokinetic Parameters in Pigs and Cows (Intramuscular Administration): nih.govresearchgate.netresearchgate.net
| Parameter | Pigs (Mean ± SD) | Cows (Mean ± SD) | Unit |
| AUC₀₋ₜ | 25.02 ± 6.93 | 5.63 ± 1.86 | h × ng/mL |
| Cmax | 10.99 ± 2.04 | 2.68 ± 0.36 | ng/mL |
| tmax | 0.57 ± 0.18 | 1.05 ± 0.27 | h |
| Vz (Apparent Volume of Distribution) | 80.49 ± 43.88 | 839.88 ± 174.77 | L |
| t1/2 (Elimination Half-time) | 1.29 ± 0.40 | 1.13 ± 0.3 | h |
| CL (Clearance) | 41.15 ± 11.18 | 545.04 ± 166.40 | L/h |
| MRT₀₋ₜ | 2.13 ± 0.27 | 1.85 ± 0.56 | h |
| MRT₀₋∞ | 2.35 ± 0.23 | 2.16 ± 0.70 | h |
Studies in rats have also investigated buserelin pharmacokinetics, including differences based on formulation (solution vs. suspension). springermedizin.de In female rats receiving subcutaneous injection (6 mg/kg), the half-life of elimination for buserelin solution was reported as 120 minutes shorter compared to the suspension form. springermedizin.de
Species differences in metabolism have been noted, although similar types of metabolites, such as the buserelin (5-9) pentapeptide, have been detected across species including mouse, rat, dog, monkey, and human. oncozine.com The fraction of intact buserelin excreted in urine differs among these species. oncozine.com Rapid initial half-times following intravenous administration have been reported for rats (5 min) and guinea pigs (12 min). nih.gov
Preclinical Investigations and Translational Research on Buserelin Acetate
In vitro Studies on Receptor Binding and Cellular Signaling
In vitro investigations have focused on the interaction of buserelin (B193263) with GnRH receptors and the subsequent intracellular signaling cascades. Studies in human pituitary and GnRH-R positive human prostate cancer tissues have utilized radioligand competition assays with substances like 125I-triptorelin to assess the binding affinity of buserelin acetate (B1210297). These studies have shown that buserelin can displace radiolabeled triptorelin (B344507), indicating specific binding to GnRH receptors. beilstein-journals.org The binding affinity data are considered important, although they alone may not fully explain the in vitro antitumor activity observed with certain GnRH-III conjugates. beilstein-journals.org
Research on experimental ovarian tumor cells has explored buserelin's impact on cellular signaling pathways. Buserelin at concentrations of 100 and 1000 ng/ml was found to induce ERK1/2 phosphorylation in these cells. This activation was found to be independent of Gi/0 proteins but dependent on protein kinase C (PKC). In tumor cells, buserelin-induced ERK1/2 activation was also cAMP dependent. oup.com Furthermore, buserelin (100 ng/ml) increased 3H-arachidonic acid in culture media of spontaneously immortalized ovarian cells, suggesting phospholipase A2 activation, although this effect was not observed in the tumor group. oup.com Buserelin also induced pertussis toxin-insensitive cAMP increases in both cell types at similar potencies. oup.com In the tumor group, buserelin (100 ng/ml) inhibited human chorionic gonadotropin-induced cAMP and progesterone (B1679170), an effect that was PKC dependent. oup.com
Studies on bovine endometrium in vitro have demonstrated a pro-apoptotic effect of buserelin acetate, particularly during the follicular phase. Buserelin treatment up-regulated BAX and CASPASE3 mRNA expression in follicular phase bovine endometrium. cdnsciencepub.com This pro-apoptotic effect was not observed in the luteal phase endometrium, suggesting a differential response depending on the reproductive cycle phase. cdnsciencepub.com
Animal Model Research in Reproductive Endocrinology
Animal models have been extensively used to investigate the effects of this compound on reproductive endocrinology, providing valuable data on its influence on various aspects of fertility and reproductive performance in different species.
Modulation of Ovulation and Fertility Parameters
This compound is recognized for its potency in inducing ovulation and subsequently increasing fertility rates in animal breeding programs. njap.org.ng In rabbit does, intramuscular administration of this compound has been shown to initiate conception. njap.org.ng Studies have demonstrated that buserelin can induce ovulation in mares under suitable conditions. nih.gov A single subcutaneous administration of buserelin resulted in a higher ovulation rate within 24 to 48 hours in trotter mares compared to a control group. nih.gov
In dairy cattle, this compound administration 12 days post-artificial insemination (AI) has been evaluated for its effect on improving the conception rate in repeat breeding cows. A study showed a significantly higher pregnancy rate in treated cows (55%) compared to the control group (32%). cabidigitallibrary.org Administering a GnRH agonist like buserelin at the onset of estrus in sows can induce ovulation and reduce variation in ovulation timing. nih.gov
In yellow-tailed lambari (Astyanax lacustris), this compound has been used as a reproductive inducer. Females induced with this compound demonstrated superior results in fertilization rate compared to other inducers like Ovopel and carp (B13450389) pituitary extract. scielo.br
Impact on Spermatogenesis and Oogenesis
Research has also explored the impact of this compound on gamete production. In male dogs with lowered fertility, intramuscular administration of this compound weekly for six weeks led to significant improvement in semen quality parameters, including progressive motility, concentration, and viability on day 60. jvas.in However, a moderate decline in these parameters was observed by day 90. jvas.in
In male Leptodactylus ocellatus frogs, this compound was used to induce spermiation for semen collection in artificial insemination and cryopreservation studies. redalyc.org While the volume of collected semen was low, the quality parameters such as vigor, motility, concentration, and morphology were found to be adequate in the responding animals. redalyc.org
Studies in female rats have shown that this compound appears to cause a progressive blockade of gonadotrophin secretion, which could impact oogenesis. researchgate.net Following treatment cessation, an important rebound effect with accentuated estrogen release was observed. researchgate.net
Reproductive Performance Enhancement Strategies in Livestock (e.g., litter size)
This compound has been investigated as a strategy to enhance reproductive performance in livestock, particularly in improving litter size and conception rates.
In rabbit does, the use of this compound has been shown to increase fertility rates in artificial insemination programs. njap.org.ng Intramuscular administration of 0.8 µg of this compound resulted in conception rates as high as 85.71%. njap.org.ng The dilution ratio of semen and extender also played a role, with a 1:1 ratio producing optimal conception rates when ovulation was induced with this compound. njap.org.ng this compound added to diluted semen has also shown positive results in reproductive performance in rabbits. upv.escuniculture.info Using chitosan-dextran sulphate nanoparticles as a GnRH protector for intravaginal application in rabbit AI has allowed for the reduction of this compound concentration in extenders without negatively affecting fertility and prolificacy. upv.escuniculture.info
Supplementation of boar semen with this compound has been shown to enhance litter size in gilts. nih.govmdpi.com Studies have demonstrated an improvement in the total number of piglets born per litter in sows inseminated with semen supplemented with buserelin. nih.govmdpi.com One study reported that adding 2 µg of buserelin to boar semen during initial insemination increased the farrowing rate from 84.9% to 93.2% and the number of piglets born per litter from a range of 12.4–13.4 to 14.2–15.5. nih.gov Another study using higher doses (5 or 10 µg) in gilts found that the group receiving 10 µg of this compound had a higher total number of piglets and live-born piglets. nih.govmdpi.com
In aging hens, this compound has been shown to modulate reproductive performance. Weekly intramuscular injections of this compound increased egg production. ekb.eg Low and high doses resulted in 37% and 29% increases in weekly egg production, respectively, over the control group. ekb.eg
In delayed pubertal Surti buffalo heifers, this compound treatment alone or in combination with phosphorus successfully induced estrus in a high percentage of animals (83.33%). animalmedicalresearch.org While the pregnancy rate at induced estrus was low, the injection of GnRH may help improve the conception rate. animalmedicalresearch.org
Here is a summary of some findings in a data table:
| Animal Species | Treatment | Key Finding | Source |
| Rabbit Does | This compound (0.8 µg IM) + AI | Conception rate of 85.71% with 1:1 semen dilution. | njap.org.ng |
| Rabbit Does | This compound (4-5 µg/AI dose) + Nanoparticles in extender | Similar fertility/prolificacy to IM injection with reduced hormone dose. | upv.escuniculture.info |
| Mares | Buserelin (single subcutaneous) | Higher ovulation rate (31/35) vs control (15/55). | nih.gov |
| Repeat Breeding Cattle | This compound (10 µg IM) 12 days post-AI | Increased pregnancy rate (55%) vs control (32%). | cabidigitallibrary.org |
| Gilts | Buserelin (2 µg) in boar semen | Increased farrowing rate (93.2% vs 84.9%) and litter size (14.2-15.5 vs 12.4-13.4). nih.gov | nih.gov |
| Gilts | Buserelin (10 µg) in boar semen | Higher total and live-born piglets. | nih.govmdpi.com |
| Aging Hens | This compound (0.42 or 0.84 µg weekly IM) | Increased weekly egg production (37% and 29%). | ekb.eg |
| Subfertile Male Dogs | Buserelin (10 µg weekly IM for 6 weeks) | Improved semen quality parameters at day 60. | jvas.in |
| Yellow-tailed Lambari | This compound (as inducer) | Superior fertilization rate. | scielo.br |
| Surti Buffalo Heifers | This compound (5 ml IM) | Induced estrus in 83.33% of heifers. | animalmedicalresearch.org |
Bone Metabolism and Skeletal Integrity Studies in Animal Models
This compound's impact on bone metabolism and skeletal integrity has been investigated in animal models, primarily due to its ability to induce testosterone (B1683101) deficiency, which is linked to bone loss. Studies in male rats have aimed to evaluate the skeletal effects of this compound and compare them to orchidectomy as a model for male osteoporosis. nih.govnih.govresearchgate.net
In three-month-old male Sprague-Dawley rats, daily subcutaneous injection of this compound at doses of 25 µg/kg and 75 µg/kg for three months caused a significant decline in testosterone levels and a deterioration in bone microstructure. nih.govnih.govresearchgate.net This deterioration was marked by reductions in bone volume and trabecular number, and an increase in trabecular separation, similar to the changes observed in orchidectomized rats. nih.govtandfonline.comtandfonline.com Buserelin at 25 µg/kg also significantly decreased displacement and strain of the femur. nih.govnih.gov While buserelin induced deterioration in bone microarchitecture similar to orchidectomy within three months, it may require a longer duration to show significant effects on bone strength and mineral content. nih.govnih.gov
Histomorphometry studies in rats treated with buserelin showed an increase in osteoclast number and eroded surface, implying an imbalance in bone turnover skewed towards resorption. tandfonline.comtandfonline.com This finding is consistent with the understanding that buserelin-induced androgen deficiency can lead to increased bone resorption activity. tandfonline.comtandfonline.com
Oncological Studies in Preclinical Tumor Models
Preclinical studies have explored the potential of this compound in oncological settings, particularly in hormone-sensitive cancers like prostate and breast cancer, due to its ability to suppress gonadotropin and sex hormone production.
In preclinical models of prostate cancer, this compound, as a GnRH agonist, is used to induce testosterone deficiency, a primary treatment strategy for this type of cancer. researchgate.netmdpi.com Studies have shown that if prostate cancer is responsive to this compound therapy, tumor markers like prostatic acid phosphatase (PAP) and prostate-specific antigen (PSA) are usually reduced. hres.ca
In breast cancer preclinical studies, buserelin has been investigated for its anti-tumor effects, often in comparison or combination with other hormonal therapies. In rat mammary tumor models induced by 7,12-dimethylbenz(a)anthracene (DMBA), buserelin, as an LHRH analog, has been shown to cause tumor remission. spandidos-publications.comeur.nl Single treatment with LHRH-agonist implants (including buserelin) was found to be significantly more efficacious in causing tumor remission than daily injections. eur.nl Combined treatment with an antiprogestin (mifepristone) and daily buserelin injections resulted in significantly greater tumor growth inhibitory effects than buserelin injections alone. eur.nl
In vitro studies on breast cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), have shown that buserelin can inhibit cell proliferation, migration, and invasion. researchgate.net Activation of the GnRH receptor by buserelin in these cells has been linked to decreased expression of ARHGAP18 and a concomitant increase in RhoA activation, which can inhibit cellular migration. researchgate.net
Comprehensive Safety and Toxicity Assessments in Preclinical Development
Preclinical safety and toxicity assessments are fundamental steps in the development of any pharmaceutical compound. For this compound, these assessments have focused on evaluating its potential for genotoxicity and its effects on reproductive and developmental processes.
Reproductive and Developmental Toxicology
Investigations into the reproductive and developmental toxicology of this compound have revealed potential effects on fertility and embryonic development. Animal studies have demonstrated decreased fertility in both male and female animals treated with buserelin. fishersci.se
Reproductive toxicity assessments suggest that this compound may damage fertility. labsolu.casigmaaldrich.com Studies on fertility and early embryonic development in rats showed effects at a LOAEL of 0.2 µg/kg via subcutaneous administration. labsolu.ca In mice, the LOAEL for effects on fertility via subcutaneous administration was > 1,000 µg/kg for males and 100 µg/kg for females. labsolu.ca
Embryo-fetal development studies have also been conducted across different species. In rabbits, an embryo-fetal development test showed embryotoxic effects at a LOAEL of 0.1 µg/kg body weight, although no specific developmental abnormalities were noted. labsolu.cafishersci.ca Similarly, in mice, an embryo-fetal development study indicated embryotoxic effects with a NOAEL of 0.1 µg/kg body weight, with no observed effects on F1 offspring. labsolu.cafishersci.ca An embryo-fetal development test in rats via intravenous injection also showed embryotoxic effects and effects on early embryonic development at a LOAEL of 0.4 µg/kg body weight. labsolu.ca
These findings are summarized in the table below:
| Assessment Type | Species | Route of Administration | LOAEL/NOAEL | Key Findings | Citation |
| Fertility/Early Embryonic Dev. | Rat | Subcutaneous | LOAEL: 0.2 µg/kg | Effects on fertility | labsolu.ca |
| Fertility/Early Embryonic Dev. | Mouse (male) | Subcutaneous | LOAEL: > 1,000 µg/kg | Effects on fertility | labsolu.ca |
| Fertility/Early Embryonic Dev. | Mouse (female) | Subcutaneous | LOAEL: 100 µg/kg | Effects on fertility | labsolu.ca |
| Embryo-fetal Development | Rabbit | Not specified | LOAEL: 0.1 µg/kg | Embryotoxic effects, no specific developmental abnormalities | labsolu.cafishersci.ca |
| Embryo-fetal Development | Mouse | Not specified | NOAEL: 0.1 µg/kg | Embryotoxic effects, no effects on F1 offspring | labsolu.cafishersci.ca |
| Embryo-fetal Development | Rat | Intravenous injection | LOAEL: 0.4 µg/kg | Embryotoxic effects, effects on early embryonic development | labsolu.ca |
Development and Evaluation of Advanced Drug Delivery Systems
The development of advanced drug delivery systems for this compound aims to improve its pharmacokinetic profile, enhance patient compliance, and optimize therapeutic outcomes. Various approaches have been explored, including depot formulations, complexation with cyclodextrins, and the use of polymeric nanoparticles and suspensions.
Depot Formulations for Sustained Release
Depot formulations are designed to provide sustained release of this compound over an extended period, reducing the frequency of administration. Suprefact Depot, a sustained-release formulation containing this compound, is an example that utilizes biodegradable polymers like poly(lactic-co-glycolide) (PLGA) for this purpose. nih.gov PLGA 75:25, composed of 75% lactic acid and 25% glycolic acid with a molecular weight of 20,000 – 50,000 g/mol , is used in Suprefact Depot to control the degradation rate and drug release profile. nih.gov
Preclinical studies with this compound implants have shown reproducible time-concentration curves of drug release, similar to those observed in clinical studies. touro.edu These formulations typically exhibit an initial maximum release followed by an extended plateau phase. touro.edu A 3-month depot preparation of buserelin has been evaluated, demonstrating the ability to maintain steady-state urinary buserelin concentrations and suppressed serum testosterone levels for the duration of the three months in patients with prostatic cancer. PLGA-based systems are commonly used for the sustained delivery of peptide molecules like this compound.
Complexation with Cyclodextrins and Oily Preparations
Complexation with cyclodextrins has been investigated as a strategy to enhance the properties of this compound. Inclusion complexation of this compound with dimethyl-β-cyclodextrin (DM-β-CyD) in aqueous solution has been studied spectroscopically. These studies indicate that the aromatic side chains of this compound, specifically the L-tryptophan and L-tyrosine residues, are incorporated into the hydrophobic cavity of DM-β-CyD. Spectroscopic data, including ultraviolet absorption and circular dichroism, support this inclusion. Proton and carbon-13 nuclear magnetic resonance spectroscopies further suggest that a tertiary butyl D-serine residue is also inserted into the DM-β-CyD cavity. The complexation system of this compound and DM-β-CyD has shown a 1:1 stoichiometry. This complexation can contribute to the stabilizing effect of DM-β-CyD on the enzymatic degradation of this compound.
Ethylated β-cyclodextrin (DE-β-CyD) has also been explored as a carrier for this compound in injectable oily preparations for sustained release. Complexation with DE-β-CyD significantly retarded the in vitro release of buserelin from oily suspensions, primarily due to the poor water solubility of the resulting complex. A single subcutaneous injection of a suspension containing the buserelin-DE-β-CyD complex in rats provided effective continuous plasma levels of buserelin for at least one month, suggesting its potential as an injectable sustained-release drug carrier for chronic treatment.
Polymeric Nanoparticles and Suspensions for Enhanced Delivery
Polymeric nanoparticles and suspensions represent other advanced delivery approaches for this compound. These systems can be designed as long-term depot formulations. In situ forming drug delivery systems, which can solidify into microparticles upon contact with the release medium, have been investigated for this compound. In these systems, the release of the peptide drug was found to be strongly dependent on the degradation and erosion of the polymer matrix.
Suspensions of GnRH analogs, including buserelin, have been studied in female rats and shown to have higher bioavailability compared to their solution counterparts. This higher bioavailability influenced the effects of their action, particularly in relation to luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a more prolonged presence of high concentrations of these hormones in the serum.
Trimethyl chitosans (TMC), a group of modified polymers, have been evaluated as intestinal permeation enhancers for buserelin. Studies using Caco-2 cell monolayers and in rats demonstrated that TMCs, particularly TMC60, significantly increased the transport and enhanced the intestinal absorption of buserelin. Lipid microbubbles containing this compound have also been developed, with research focusing on their preparation and potential for targeted drug release, especially when combined with ultrasonic technology.
Clinical Applications and Efficacy of Buserelin Acetate
Therapeutic Efficacy in Hormone-Dependent Neoplasms
The efficacy of buserelin (B193263) acetate (B1210297) in hormone-dependent neoplasms is primarily linked to its ability to lower sex hormone levels, thereby inhibiting the growth of cancer cells that rely on these hormones. patsnap.com
Prostate Carcinoma: Hormonal Ablation and Disease Progression
In the treatment of metastatic prostate cancer, buserelin acetate is used to achieve medical castration by continuously lowering serum testosterone (B1683101) levels. nih.govnih.gov Studies have investigated the effectiveness of buserelin in patients with previously untreated metastatic prostate cancer. In one multicentric study involving 58 patients, buserelin treatment resulted in a continuous reduction of testosterone to castrate levels in all participants. nih.gov Objective responses observed during a 12-month study period included complete regression in 8.6% of patients, partial regression in 41.4%, stable disease in 12%, and progression in 32.3%. nih.gov These results were considered comparable to those of other forms of hormonal treatment for prostate cancer, such as diethylstilbestrol (B1670540) (DES) or orchiectomy. nih.govnih.gov Another study comparing buserelin treatment in metastatic prostate cancer patients to historical controls treated with DES or orchiectomy found no significant difference in the percentage of patients achieving a response. nih.gov Progression-free survival also did not differ significantly between the treatments. nih.gov
Data from a study on secondary anti-androgen deprivation therapy (s-ADT) with buserelin in biochemical progressive prostate cancer patients after prior ADT showed varying responses over 12 months. ascopubs.org In a cohort of 355 men, 17.7% remained unchanged, 49.7% progressed, 32.7% remitted, and 23.8% showed an effective PSA remission (more than 50% PSA decline). ascopubs.org
Premenopausal Breast Cancer: Estrogen Suppression Strategies
A meta-analysis also suggested that an LHRH agonist plus tamoxifen (B1202) might be better in the metastatic setting than an LHRH agonist alone. cancernetwork.com However, it is noted that ovarian suppression with an LHRH analog may not always be complete in premenopausal women. cancernetwork.com
Here is a data table summarizing key findings from the randomized study on buserelin and tamoxifen in premenopausal metastatic breast cancer:
| Treatment Group | Objective Response Rate (%) | Median Progression-Free Survival (months) | Median Overall Survival (years) |
| Buserelin + Tamoxifen | 48 | 9.7 | 3.7 |
| Buserelin alone | 34 | 6.3 | 2.5 |
| Tamoxifen alone | 28 | 5.6 | 2.9 |
Data derived from Klijn et al., 2000. nih.gov
Management of Benign Gynecological Conditions
This compound is also used in the management of benign gynecological conditions that are sensitive to ovarian hormones, primarily by reducing estrogen levels. patsnap.com
Endometriosis: Reduction of Estrogen-Dependent Lesions
Endometriosis is an estrogen-dependent condition, and this compound's ability to induce a hypoestrogenic state leads to the regression of endometriotic lesions and relief of associated pain symptoms. patsnap.comendometriozisdernegi.org Randomized controlled trials have evaluated the efficacy of this compound in treating endometriosis-related pain. One study compared a 6-month treatment with intranasal this compound to expectant management in infertile patients with minimal or mild endometriosis. nih.govnih.gov The study demonstrated a significant improvement in pain symptoms, including dysmenorrhea, pelvic pain, and deep dyspareunia, during treatment and for 12 subsequent months in the buserelin group. nih.gov While symptoms also showed spontaneous remission in a portion of the untreated group, this compound induced a significant improvement that persisted in approximately half of the treated patients after withdrawal of the drug. nih.gov
A systematic review and meta-analysis evaluating GnRH agonists, including buserelin, for endometriosis-related pain symptoms found that GnRH agonists were more efficacious in relieving pain symptoms than no treatment or placebo. endometriozisdernegi.org Another study found dienogest (B1670515) to be as effective as intranasal this compound for the relief of pain symptoms associated with endometriosis. ijrcog.org
Uterine Leiomyoma (Fibroids): Efficacy of Gonadal Hormone Reduction
Here is a data table illustrating fibroid regression results from a study on this compound treatment:
| Outcome | Percentage of Subjects |
| Fibroid regression occurred | 100% (in patients completing the study) nih.gov |
| Overall regression to 66% or less of initial volume | 70% nih.gov |
Data derived from Vollenhoven et al., 1990. nih.gov
Utility in Assisted Reproductive Technologies (ART)
This compound is used in assisted reproductive technologies (ART) protocols, primarily for pituitary downregulation to prevent premature LH surges and to control ovarian stimulation. walterbushnell.comresearchgate.net In long protocols, a GnRH agonist like buserelin is started in the midluteal phase of the previous cycle to achieve pituitary desensitization before starting gonadotropin treatment. walterbushnell.com This prevention of premature LH surge allows for controlled follicular development and retrieval of mature oocytes. walterbushnell.com The use of GnRH agonists in ART has been associated with a significant improvement in clinical pregnancy rates per cycle commenced and per embryo transfer, as well as a reduction in cycle cancellation, as demonstrated in meta-analyses. walterbushnell.com
Buserelin has also been investigated for luteal phase support in IVF/ICSI antagonist protocols. nih.govresearchgate.net Intranasal administration of buserelin has been found effective for this purpose. nih.govresearchgate.net A study comparing intranasal buserelin for luteal phase support with standard vaginal progesterone (B1679170) in IVF/ICSI antagonist cycles found no statistically significant differences in pregnancy rates (31.4% vs 22.2%), implantation rates (22% vs 15.4%), and clinical pregnancy rates (25.7% vs 16.7%), although a trend towards higher rates was observed with buserelin. nih.gov
Strategies for Controlled Ovarian Hyperstimulation in In Vitro Fertilization (IVF)
This compound plays a significant role in controlled ovarian hyperstimulation (COH) protocols utilized in in vitro fertilization (IVF) wikipedia.orgnih.gov. The primary objectives of COH are to facilitate the development of a cohort of ovarian follicles and to prevent premature, spontaneous ovulation nih.gov. As a GnRH agonist, this compound is administered to achieve pituitary suppression, leading to desensitization and subsequent down-regulation of pituitary GnRH receptors nih.gov. This down-regulation prevents the endogenous LH surge that could otherwise trigger premature ovulation, thereby allowing for controlled follicular development stimulated by exogenous gonadotropins nih.govtandfonline.com. The "long protocol," which incorporates pituitary down-regulation with a GnRH agonist like buserelin, is associated with the retrieval of a higher number of oocytes nih.gov.
Beyond pituitary suppression during the stimulation phase, this compound can also be employed to trigger final oocyte maturation in certain COH protocols, particularly those using GnRH antagonists redlara.com. Utilizing a GnRH agonist trigger can be a strategy to mitigate the risk of Ovarian Hyperstimulation Syndrome (OHSS) nih.govredlara.com. Studies have investigated the use of this compound for triggering in patients exhibiting moderate or exaggerated responses to gonadotropin stimulation redlara.com. Administration of this compound effectively triggered the LH/FSH surge necessary for final oocyte maturation, enabling the retrieval of mature oocytes redlara.com. In these cases, luteal phase levels of estradiol (B170435) and progesterone were observed to be lower compared to cycles triggered with human chorionic gonadotropin (hCG), and importantly, no signs of OHSS were noted redlara.com.
Dynamic assessment of hormonal changes following this compound administration has also been explored for its predictive value in COH. Research indicates that dynamic measurements of inhibin B and estradiol concentrations after a single dose of this compound correlate significantly with the subsequent ovarian response to stimulation in IVF cycles employing the long protocol oup.com. Specifically, changes in inhibin B and estradiol levels measured 24 hours after a subcutaneous administration of 0.5 mg this compound on day 2 of the menstrual cycle were found to be more effective predictors of ovarian response than baseline markers such as age, basal FSH concentration, or FSH:LH ratio oup.com.
Pediatric Endocrine Disorders
Central Precocious Puberty: Suppression of Gonadotropin Pulsatility
Buserelin is utilized in the management of central precocious puberty (CPP), a condition characterized by the premature activation of the hypothalamic-pituitary-gonadal axis wikipedia.orgnih.govkarger.comuliege.benih.gov. In CPP, the pulsatile release of GnRH from the hypothalamus begins too early, leading to premature stimulation of the pituitary and subsequent secretion of LH and FSH eur.nl. GnRH analogue preparations, including buserelin, are considered the preferred pharmacological agents for suppressing this premature gonadotropin release nih.govkarger.com. Buserelin, as a GnRH agonist, initially causes a transient increase in gonadotropin secretion (a "flare-up"), but continuous exposure to the agonist leads to down-regulation and desensitization of the pituitary GnRH receptors, effectively suppressing the pulsatile release of LH and FSH nih.goveur.nl.
Clinical studies have demonstrated the efficacy of buserelin in achieving gonadotropin suppression in children with CPP nih.govkarger.comuliege.be. An intranasal regimen of this compound (300 µg administered six times daily) was shown to suppress gonadotropin secretion in response to GnRH provocation tests over a two-year period in girls with CPP nih.govkarger.com. A comparison between the intranasal spray and a subcutaneous depot preparation (6.3 mg every 8 weeks) in the same group of girls revealed that the depot formulation provided more pronounced gonadotropin suppression, particularly a greater reduction in the peak LH response nih.govkarger.com. While both routes of administration resulted in adequate clinical inhibition of pubertal development, the depot preparation's effect on gonadotropin suppression was less reliant on patient compliance nih.govkarger.com.
Another study investigating intranasal buserelin (0.3 mg administered four times daily) in both girls and boys with CPP reported that the gonadotropin responses to exogenous GnRH were abolished after 1, 3, and 12 months of treatment uliege.be. In this study, mean basal serum FSH levels were significantly reduced compared to pretreatment levels, while mean basal LH levels, although unchanged, remained significantly higher than those in prepubertal control subjects uliege.be. Treatment with buserelin in CPP typically leads to a halt in the progression of sexual development or even some regression uliege.be. In boys, serum testosterone levels return to prepubertal concentrations uliege.be. Beyond its effects on sexual maturation, buserelin treatment for CPP also influences growth and bone maturation, resulting in a reduction in height velocity and bone age advancement uliege.be. One study observed a decrease in mean height velocity from 11.6 cm/year to 6.1 cm/year and a mean bone age velocity of 0.85 ± 0.38 year/year during treatment uliege.be.
Emerging research, including studies in animal models of CPP, suggests that buserelin may exert effects beyond the direct suppression of gonadotropin release. Investigations in a rat model of CPP indicated that buserelin might impair the immunosuppressive activity of regulatory T cells through the protein kinase A signaling pathway, leading to a down-regulation of Foxp3 expression and promotion of RORγt expression nih.gov. This finding suggests potential immunomodulatory effects of buserelin in the context of CPP treatment nih.gov.
Table 1: Gonadotropin Suppression in Girls with CPP Treated with Intranasal vs. Depot Buserelin
| Treatment Regimen | Assessment Time Point | Peak LH Response to GnRH Provocation |
| Intranasal this compound (300 µg 6 times daily) | 6 weeks | Suppressed (with one exception) |
| Intranasal this compound (300 µg 6 times daily) | 1 year | Suppressed (with one exception) |
| Intranasal this compound (300 µg 6 times daily) | 2 years | Suppressed (with one exception) |
| Subcutaneous Depot Buserelin (6.3 mg every 8 weeks) | During 3rd year | More pronounced suppression |
Table 2: Hormonal Changes in CPP Patients Treated with Intranasal Buserelin
| Hormone | Before Treatment | During Buserelin Treatment (Intranasal, 1.2 mg/day) | GnRH Response During Treatment |
| Basal Serum FSH | Pubertal pattern | Significantly lowered | Abolished |
| Basal Serum LH | Pubertal pattern | Did not change, remained > prepubertal controls | Abolished |
Based on data from search result uliege.be.
Adverse Effects and Pathophysiological Correlates of Buserelin Acetate Therapy
Mechanisms and Mitigation of the Initial "Flare" Reaction
Upon initiation of buserelin (B193263) acetate (B1210297) therapy, a transient surge in gonadotropin release, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), occurs due to the initial agonistic effect on pituitary GnRH receptors patsnap.comhres.cae-lactancia.org. This surge leads to a temporary increase in the production of gonadal steroids, such as testosterone (B1683101) in men and estradiol (B170435) in women, a phenomenon known as the "flare" reaction patsnap.come-lactancia.orgoncozine.com. This initial hormonal surge can paradoxically exacerbate the symptoms of the underlying hormone-sensitive condition before the desired state of hormonal suppression is achieved through pituitary desensitization patsnap.comhres.cae-lactancia.org.
Exacerbation of Tumor-Related Symptoms (e.g., bone pain, neurological complications)
The transient increase in sex hormone levels during the flare reaction can lead to a temporary worsening of tumor-related symptoms in patients with hormone-sensitive cancers. In men with prostate cancer, this may manifest as an exacerbation of bone pain in those with bone metastases, or potentially more serious complications such as spinal cord compression due to tumor swelling, impaired micturition, hydronephrosis, lymphostasis, or thrombosis with pulmonary embolism hres.cae-lactancia.orgoncozine.comhres.ca. While serious clinical flare reactions are reported in a small percentage of patients, a mild, transient increase in tumor pain and a deterioration in general well-being can still occur hres.cahres.ca.
Therapeutic Strategies to Attenuate Flare Phenomenon (e.g., concomitant antiandrogen administration)
To mitigate the clinical consequences of the initial flare reaction, particularly in prostate cancer patients, therapeutic strategies often involve the concomitant administration of antiandrogen agents hres.cahres.cahpra.ie. Antiandrogens, such as cyproterone (B1669671) acetate, flutamide, or nilutamide, compete with androgens for binding to the androgen receptor, thereby blocking the effects of the transiently elevated testosterone levels on tumor growth and symptom exacerbation hpra.iebccancer.bc.cascholaris.ca. This adjunctive therapy is typically initiated several days before the first dose of buserelin acetate and continued for a few weeks until sustained gonadotropin and androgen suppression is achieved hres.cahres.cahpra.ie. While antiandrogen co-administration can largely avoid serious clinical flare reactions, some patients may still experience a mild, transient increase in tumor pain hres.cahres.ca.
Long-Term Consequences of Induced Hypogonadism
Chronic administration of this compound leads to sustained down-regulation and desensitization of the pituitary GnRH receptors, resulting in a significant and prolonged suppression of LH and FSH release patsnap.comhres.cawikipedia.org. This, in turn, leads to a profound reduction in gonadal sex hormone production, effectively inducing a state of medical hypogonadism patsnap.come-lactancia.orgoncozine.comwikipedia.org. While this is the desired therapeutic effect for hormone-sensitive conditions, long-term hypogonadism is associated with a range of adverse consequences affecting various organ systems patsnap.comhres.cabccancer.bc.caguidetopharmacology.orgontosight.aijnccn.org.
Skeletal System Effects: Bone Mineral Density Loss and Osteoporosis Pathogenesis
Both androgens and estrogens play crucial roles in maintaining bone health by influencing osteoblast activity bccancer.bc.ca. The hypogonadal state induced by long-term this compound therapy, characterized by significantly reduced levels of sex hormones, can lead to decreased bone mineral density (BMD) hres.caoncozine.combccancer.bc.caguidetopharmacology.orgontosight.aimedsci.orgcore.ac.uk. This reduction in BMD increases the risk of developing osteopenia and osteoporosis, ultimately leading to an increased susceptibility to skeletal fractures cinnagen.comhres.caoncozine.combccancer.bc.caguidetopharmacology.orgontosight.aimedsci.orgcore.ac.uk. The risk of fracture is often related to the duration of buserelin therapy hres.caoncozine.comguidetopharmacology.orgontosight.ai. Patients with pre-existing risk factors for decreased bone mass, such as a family history of osteoporosis, chronic corticosteroid or anticonvulsant use, or chronic alcohol or tobacco abuse, may be at additional risk hres.cahres.caguidetopharmacology.orgontosight.ai.
Research findings highlight the impact on bone health:
| Study Duration | Treatment Group(s) | Key Skeletal Finding | Citation |
| 3 months | This compound (25 µg/kg, 75 µg/kg) in male rats | Significant decline in testosterone and deterioration in bone microstructure. | medsci.org |
| 8 weeks | This compound in female rats | Reduced bone mineral density in the whole femur to 91.0% of control group. | nih.gov |
| 1-3 years | GnRH agonists (including this compound) in men | Osteopenia in 13 out of 18 patients, osteoporosis in one patient based on BMD. | core.ac.uk |
Cardiovascular Risk Modulation in Androgen Deprivation Therapy
Androgen deprivation therapy (ADT), including treatment with GnRH agonists like this compound, has been associated with an increased risk of cardiovascular events cinnagen.comhres.caguidetopharmacology.orgontosight.ainih.govnih.govresearchgate.netabvpress.ru. While the exact mechanisms are not fully elucidated, the hormonal changes induced by ADT may negatively impact traditional cardiovascular risk factors bccancer.bc.caabvpress.ru. These can include changes in lipid profiles, decreased insulin (B600854) sensitivity, and weight gain bccancer.bc.caabvpress.ru. Studies and meta-analyses have indicated a potential association between GnRH agonist use and increased cardiovascular morbidity and mortality, particularly in men with pre-existing cardiovascular disease nih.govnih.govresearchgate.netabvpress.ru.
Data from studies comparing different ADT approaches suggest variations in cardiovascular risk:
| Comparison | Cardiovascular Outcome | Finding | Citation |
| GnRH agonists vs. untreated patients | Increased cardiovascular risk | Approximately 30% increase in CV risk with ADT compared with untreated patients. | nih.gov |
| GnRH agonists vs. GnRH antagonists | Major Adverse Cardiovascular Events (MACE) | Risk of MACE during LHRH antagonist therapy was 43% lower than during agonist therapy (in meta-analyses comparing all). | abvpress.ru |
| Degarelix (GnRH antagonist) vs. GnRH agonists | Cardiac events | Relative risk of experiencing cardiac events significantly lower with degarelix. | nih.govresearchgate.net |
Metabolic Health Impacts: Glucose Intolerance and Diabetes Risk
Long-term this compound therapy, by inducing a state of hypogonadism, can also impact metabolic health, potentially leading to reduced glucose tolerance and an increased risk of developing diabetes cinnagen.comhres.camedicines.org.ukhpra.ie. Isolated cases of loss of diabetic control have been observed in patients receiving buserelin hres.cahres.camedicines.org.uk. This is consistent with observations in men treated with androgen deprivation therapy through either pharmacological means (like GnRH agonists) or surgical castration, where a reduction in glucose tolerance and an increase in diabetic risk have been noted hres.cae-lactancia.orghres.ca. Therefore, regular monitoring of blood glucose levels is recommended for diabetic patients and those at risk when undergoing this compound therapy hres.cahres.camedicines.org.ukhpra.ie.
Hematological Alterations: Anemia as a Physiologic Consequence
Anemia is recognized as a potential hematological alteration associated with this compound therapy. This effect is considered a known physiologic consequence of the testosterone suppression induced by the medication. hres.cahres.cacancercareontario.caoncozine.com Androgen deprivation therapy, which is achieved through the action of GnRH agonists like this compound, can lead to a reduction in the number of red blood cells. hres.cacancercareontario.ca Assessment of anemia risk and appropriate management according to clinical guidelines are recommended for patients receiving this treatment. hres.cahres.caoncozine.com
Neuropsychiatric Manifestations: Depression and Mood Dysregulation
Neuropsychiatric effects, including mood swings, irritability, and depression, have been reported in patients undergoing treatment with this compound. patsnap.commacmillan.org.uk These emotional changes are linked to the hormonal fluctuations induced by the medication. patsnap.com There is an increased risk of incident depression, which can be severe and has included reports of suicidal attempts, in patients treated with GnRH agonists. cancercareontario.cabccancer.bc.campa.se Close observation for evidence of mood changes and appropriate treatment are advised for patients with a history of depression or depressed moods. hres.campa.se
Rare but Clinically Significant Adverse Events
While many adverse effects of this compound are related to its hormonal impact, some rare but clinically significant events warrant specific attention.
Pituitary Apoplexy
Pituitary apoplexy is a rare, acute, and potentially life-threatening syndrome characterized by hemorrhage and/or infarction of the pituitary gland. nih.govmdpi.comscielo.br This condition typically occurs in the presence of a pre-existing pituitary adenoma. nih.govmdpi.com Pituitary apoplexy has been reported rarely in patients using GnRH agonists, including this compound, usually in individuals with pre-existing adenomas. cancercareontario.ca In reported cases, the onset often occurred within two weeks of the first dose, with some instances noted within the first hour of administration. cancercareontario.ca Clinical manifestations can include the sudden onset of severe headache, visual disturbances, cranial nerve palsies, nausea, vomiting, and varying degrees of pituitary hormone deficiency. nih.govmdpi.comscielo.br
Hypersensitivity and Anaphylactic Reactions
Hypersensitivity reactions have been observed in patients treated with this compound. These reactions can manifest as reddening of the skin, itching, skin rash (including urticaria), and allergic asthma with dyspnea. hres.caoncozine.com Isolated cases of severe systemic reactions, such as anaphylactic or anaphylactoid shock, have been reported. hres.cahres.caoncozine.com Hypersensitivity to this compound or any of its formulation components is a contraindication for its use. hres.camontagelabs.com While rare, anaphylactoid reactions with GnRH agonists have been noted. nih.gov Such severe reactions necessitate prompt medical intervention. hres.caoncozine.com
Drug-Drug Interactions and Pharmacological Implications
This compound has the potential to interact with other medications, particularly those that influence hormonal pathways.
Cardiotoxic Potentiation: Risk of QTc Prolongation
Androgen deprivation therapy (ADT), which includes treatment with GnRH agonists like this compound, has been associated with a potential risk of QTc interval prolongation on electrocardiogram (ECG). hres.cabccancer.bc.cahres.ca The QTc interval represents the duration of ventricular repolarization, and its prolongation can increase the risk of potentially fatal arrhythmias, such as torsades de pointes. aerjournal.comgoodrx.com
While the exact mechanism by which this compound and other GnRH agonists may contribute to QTc prolongation is not fully elucidated, it is understood that sex hormones can influence cardiac repolarization. nih.gov Estrogen, for instance, has been shown to lengthen the QTc interval, while progesterone (B1679170) may have a shortening effect. nih.gov The significant reduction in sex hormone levels induced by this compound could potentially impact cardiac electrical activity.
Studies and product monographs indicate that co-administration of ADT with medicinal products known to prolong the QTc interval or to induce torsades de pointes should be carefully evaluated. hres.cahres.ca These include certain Class IA (e.g., quinidine, disopyramide), Class III (e.g., amiodarone, sotalol, dofetilide, ibutilide), and Class IC (e.g., flecainide, propafenone) antiarrhythmic medications, as well as other drugs like methadone, moxifloxacin, and some antipsychotics. hres.cagoodrx.commedicines.org.uk
Risk factors for QTc prolongation in patients receiving this compound therapy may include pre-existing congenital long QT syndrome, electrolyte abnormalities (such as hypokalemia, hypocalcemia, and hypomagnesemia), congestive heart failure, and concurrent use of other QT-prolonging medications. hres.cahres.cagoodrx.com Baseline ECG recording and frequent monitoring during treatment are recommended for patients at risk, especially when co-administering drugs known to prolong the QTc interval. hres.cahres.ca this compound should not be administered to patients with congenital long QT syndrome and should be discontinued (B1498344) if QT prolongation develops during treatment. hres.cahres.ca
Effects on Therapeutic Efficacy of Co-administered Medications
This compound can influence the therapeutic efficacy of certain co-administered medications, primarily through its effects on hormone levels and potentially other physiological pathways.
One notable interaction is the potential attenuation of the effect of antidiabetic agents during treatment with buserelin. hres.camedicines.org.uk This suggests that buserelin therapy may impact glucose metabolism or the effectiveness of medications used to manage diabetes, necessitating regular monitoring of blood glucose levels in diabetic patients. hres.camedicines.org.uk
Additionally, the interaction of this compound with other drugs that affect hormone levels, such as corticosteroids, may alter the hormonal balance and potentially diminish the therapeutic effects of buserelin. patsnap.com Drugs that influence the pituitary-gonadal axis, including other GnRH analogs or antagonists, can also interfere with the action of buserelin. patsnap.com
While specific detailed research findings quantifying the exact impact on the therapeutic efficacy of a wide range of co-administered medications are not extensively detailed in the provided search results, the general principle is that buserelin's profound effect on sex hormone levels can indirectly or directly influence the pharmacodynamics of drugs sensitive to hormonal milieu.
Data Table: Potential Drug Interactions with this compound
| Interacting Drug Class / Drug | Potential Interaction | Reference |
| Medicinal products known to prolong the QTc interval (e.g., Class IA, III antiarrhythmics, moxifloxacin, certain antipsychotics) | Increased risk or severity of QTc prolongation and torsades de pointes. | hres.cahres.camedicines.org.uk |
| Antidiabetic agents | Therapeutic efficacy may be attenuated. | hres.camedicines.org.uk |
| Corticosteroids | May alter hormonal balance and potentially diminish buserelin's therapeutic effects. | patsnap.com |
| Other GnRH analogs or antagonists | Can interfere with the action of buserelin. | patsnap.com |
Mechanisms of Therapeutic Resistance to Buserelin Acetate and Androgen Deprivation
Adaptive Resistance in Prostate Cancer
Adaptive resistance in prostate cancer involves the ability of tumor cells to survive and proliferate despite low levels of androgens achieved by ADT nih.gov. This adaptation often centers on alterations in the AR signaling axis oncotarget.comnih.govnih.gov.
Androgen Receptor (AR) Overexpression and Altered Ligand Sensitivity
One significant mechanism of resistance is the overexpression or amplification of the AR gene oncotarget.combioscientifica.commdpi.com. Increased levels of AR protein can sensitize prostate cancer cells to the very low concentrations of androgens that remain in the castrate environment, allowing for continued AR activation and tumor growth mdpi.comaacrjournals.org. AR gene amplification is observed in a notable proportion of CRPC cases, although it is less common in hormone-naïve primary prostate cancer mdpi.comaacrjournals.org. Overexpression of AR can also result in less specific ligand recognition mdpi.com.
Studies have shown that tumors in a castration-resistant state often overexpress AR protein mdpi.com. This overexpression, sometimes due to AR gene amplification, enables prostate cancer cells to become hypersensitive to the low levels of androgens present after castration, driving castration-resistant progression mdpi.comaacrjournals.org.
Intracrine Androgen Synthesis by Tumor Cells
Another crucial adaptive mechanism is the ability of prostate cancer cells to synthesize androgens de novo within the tumor microenvironment, a process known as intracrine androgen synthesis oncotarget.comnih.govaacrjournals.orgdoi.org. Despite systemic androgen deprivation, residual tissue androgen levels can persist within prostate tumors nih.gov. This local production of androgens can be sufficient to activate AR signaling and promote tumor growth doi.orguroweb.org.
Enzymes involved in androgen biosynthesis are often upregulated in CRPC doi.orgnih.govnih.gov. For instance, enzymes like AKR1C3, CYP17A1, HSD3B2, and SRD5A1 have been found to be elevated in prostate cancer cells, contributing to the synthesis of intracrine androgens doi.org. Steroid sulfatase (STS), which converts dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) to dehydroepiandrosterone (DHEA), is also overexpressed in CRPC and can increase intracrine androgen synthesis, contributing to resistance aacrjournals.orggenscript.com.
Data from studies have shown that prostate cancer cells can synthesize detectable levels of testosterone (B1683101) even without exogenous steroid precursors, and overexpression of factors like NF-kappaB2/p52 can enhance this process by increasing the expression of steroidogenic enzymes doi.org.
| Enzyme | Role in Intracrine Androgen Synthesis | Observation in CRPC | Source |
| AKR1C3 | Converts weak androgens (androstenedione, 5α-androstanedione) to testosterone and DHT. | Elevated expression observed in CRPC. aacrjournals.orgdoi.org | aacrjournals.orgdoi.org |
| CYP17A1 | Involved in the synthesis of androgen precursors. | Often induced during CRPC development. nih.gov | nih.gov |
| HSD3B2 | Involved in androgen synthesis. | Elevated expression observed in prostate cancer cells. doi.org | doi.org |
| SRD5A1 | Converts testosterone to DHT. | Relative shift to SRD5A1 observed in primary and recurrent tumors. nih.gov | nih.gov |
| Steroid Sulfatase (STS) | Converts DHEAS to DHEA, a precursor for androgen synthesis. | Overexpressed in CRPC patients and resistant cells. aacrjournals.orggenscript.com | aacrjournals.orggenscript.com |
Aberrations in AR Coactivator and Corepressor Expression
The activity of the AR is modulated by coactivator and corepressor proteins auajournals.orgpnas.orgbioscientifica.com. Alterations in the expression or function of these coregulators can influence AR transcriptional activity and contribute to resistance auajournals.orgbioscientifica.com. Overexpression of certain AR coactivators can enhance AR activity even at low androgen levels or in the presence of antiandrogens auajournals.orgbioscientifica.com. Conversely, changes in corepressor function can also impact AR signaling pnas.orgnih.gov.
Studies have indicated that the expression and function of some AR coactivators, such as SRC1, TIF2, RAC3, and p300/cyclic adenosine (B11128) monophosphate response element binding protein binding protein, are altered in prostate cancer auajournals.org. Elevated levels of coactivators like SRC1 and TIF2 have been associated with relapse after therapy auajournals.orgbioscientifica.com. IL-6 signaling, for example, can promote the upregulation of TIF2 under androgen depletion nih.gov.
Emergence of Ligand-Independent AR Splice Variants
The emergence of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD) is another significant mechanism of resistance oncotarget.comnih.govpnas.orgnih.govnih.gov. These variants, such as AR-V7 (also known as AR3), can promote AR signaling and tumor growth independently of androgen binding pnas.orgnih.govspringermedizin.deaacrjournals.org. AR-Vs are detected in CRPC and are associated with poor prognosis and resistance to AR-targeted therapies pnas.orgnih.govspringermedizin.de.
AR splice variants lacking the LBD are detected in normal and malignant prostate tissue, with higher levels observed in late-stage CRPC pnas.org. AR-V7 is a prevalent variant that activates AR reporter genes in the absence of ligand and is consistently localized to the nucleus pnas.orgspringermedizin.de. Elevated levels of AR-V7 are observed in metastatic CRPC patients and are strongly associated with resistance to antihormonal therapy springermedizin.de. These variants can regulate both canonical androgen-responsive genes and a distinct set of targets nih.gov.
Investigating Other Pathways of Resistance
While alterations in the AR signaling axis are central to the development of CRPC, other pathways also contribute to therapeutic resistance oncotarget.comascopubs.org. These can include the activation of alternative signaling pathways, such as those involving glucocorticoid receptor, or impairment of DNA repair mechanisms oncotarget.com. The tumor microenvironment, comprising stromal and epithelial cells, also plays a role in influencing tumor growth and response to therapy through mechanisms like epithelial-mesenchymal transition (EMT) and the stimulation of angiogenesis explorationpub.com. Dysregulation of signaling pathways like mTOR/PI3K/AKT and JAK/STAT can also drive resistance by promoting tumor survival and proliferation explorationpub.com.
Studies have identified alterations in other pathways, including DNA repair and cell-cycle pathways, in patients with CRPC ascopubs.org. The activation of glucocorticoid receptor has also been discussed as a potential mechanism of ADT resistance oncotarget.com. The tumor microenvironment and the dysregulation of various signaling pathways contribute to therapy resistance in prostate cancer explorationpub.com.
Comparative Pharmacological Studies and Analog Development
Comparative Analysis with Endogenous Gonadotropin-Releasing Hormone (GnRH)
Buserelin (B193263) is a synthetic GnRH agonist that demonstrates increased potency and stability compared to the naturally occurring hormone. scielo.braltmeyers.org The mechanism of action involves directly stimulating the pituitary gland, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). scielo.br This stimulation subsequently results in an ovarian or testicular response. scielo.br
While endogenous GnRH is released in a pulsatile manner, which maintains the sensitivity of its receptors, chronic administration of buserelin leads to desensitization and downregulation of the GnRH receptor. altmeyers.org This sustained exposure causes a prolonged loss of LH and FSH secretion, ultimately interrupting the production of gonadal sex hormones. altmeyers.org Buserelin is described as a superagonist of the GnRH receptor, capable of increasing LH and FSH secretion to levels 20 to 170 times greater than that induced by physiological GnRH stimulation. altmeyers.orgwikipedia.org
The chemical modification in buserelin, specifically the substitution at position 6 (D-Ser(tBu)), contributes to its increased resistance to enzymatic degradation by peptidases and facilitates a long-lasting release of gonadotropin. altmeyers.orgspringermedizin.de This enhanced stability and potency are key pharmacological differences when comparing buserelin acetate (B1210297) to endogenous GnRH.
Comparison with Other GnRH Agonists (e.g., Triptorelin)
Buserelin acetate is one of several synthetic GnRH agonists used in clinical practice, with others including triptorelin (B344507), goserelin, and leuprorelin (B1674837). gabi-journal.netnih.gov While these agonists generally exhibit broadly similar efficacy in achieving gonadal sex hormone suppression, there are some distinctions observed in comparative studies. gabi-journal.netnih.gov
Studies comparing buserelin and triptorelin in specific clinical contexts, such as ovarian stimulation for assisted reproduction, have provided insights into their comparative effects. One study found that the mean dose of gonadotropin used was higher in the group treated with triptorelin compared to the group treated with buserelin. jogcr.com The same study also indicated a higher frequency of ovarian hyperstimulation syndrome (OHSS) in the buserelin group. jogcr.com However, no significant difference was observed in progesterone (B1679170) levels on the day of trigger injection between the two agonists, and both were effective in preventing premature LH surges. jogcr.com
In the context of inducing ovulation in mares, studies have compared this compound and triptorelin acetate. One study found that a single injection of buserelin (at various doses) or triptorelin in saline solution showed comparable efficacy to a single injection of hCG in inducing ovulation within 24 to 48 hours. nih.gov
While head-to-head studies directly comparing the efficacy of different GnRH agonists are limited, evidence from available comparisons suggests broadly similar clinical outcomes in conditions like prostate cancer. gabi-journal.netnih.gov However, some preliminary evidence suggests that switching patients from other GnRH agonists, including buserelin and triptorelin, to a leuprorelin acetate implant might lead to improvements in testosterone (B1683101) and PSA levels. nih.gov
Investigation of Structural Analogs and their Biological Activities (e.g., Dalarelin)
The development of GnRH agonists has involved the synthesis and investigation of various structural analogs to optimize pharmacological properties such as potency, duration of action, and bioavailability. Buserelin itself is an analog of GnRH with a modification at position 6 (D-Ser(tBu)) and position 10 (ethylamide). wikipedia.org
Dalarelin is another synthetic GnRH agonist that differs from buserelin by a single amino acid substitution at position 6 (D-Ala instead of D-Ser(tBu)). springermedizin.deresearchgate.net Studies have investigated the pharmacokinetic and biological activities of dalarelin in comparison to buserelin.
Research in female rats compared the bioavailability of buserelin and dalarelin in solution and suspension forms. springermedizin.denih.gov The studies indicated that the biological availability of dalarelin was lower than that of buserelin, regardless of whether administered as a solution or a suspension. springermedizin.denih.gov This was supported by lower Area Under the Curve (AUC) values for dalarelin. springermedizin.denih.gov The extent of biological availability (EBA) calculations showed that dalarelin's EBA was approximately half (53%) of buserelin's when delivered as a solution and 83% when delivered as a suspension. springermedizin.denih.gov Despite these pharmacokinetic differences, the injection of both buserelin and dalarelin in either form increased serum concentrations of LH, FSH, and estradiol (B170435) in superovulated female rats. springermedizin.denih.gov
These investigations into structural analogs like dalarelin highlight how minor modifications in the peptide sequence can influence the pharmacokinetic profile and biological activity of GnRH agonists.
Optimization of Administration Timings and Protocols in Specific Clinical Scenarios
The timing and protocol of this compound administration are crucial for achieving desired clinical outcomes in various scenarios, particularly in reproductive medicine and hormone-dependent conditions. Research focuses on optimizing these aspects to maximize efficacy.
In assisted reproductive technology (ART), buserelin is used to trigger the endogenous LH surge for final oocyte maturation. Studies have evaluated the effectiveness of this compound for this purpose in different cycle types. One study compared this compound to hCG for triggering the LH surge before oocyte retrieval in clomiphene citrate (B86180) cycles. jst.go.jp The results showed no significant differences between the buserelin and hCG groups in terms of oocyte retrieval rate, metaphase II oocyte ratio, fertilization rates (ICSI and IVF), good cleaved embryo ratio, blastocyst development rate, and pregnancy rate. jst.go.jp This suggests this compound is effective for triggering the LH surge in these cycles. jst.go.jp
Another area of optimization involves the use of buserelin in veterinary medicine, such as for estrus induction in female dogs. One study evaluated the efficacy of intramuscular administration of this compound for inducing estrus during anestrus, using two doses approximately 10 days apart. scielo.br This protocol was found to be effective in inducing estrus and allowing for fertilization through natural mating, with a 100% pregnancy rate observed in the treated animals in that study. scielo.br
In swine reproduction, administering a GnRH agonist like buserelin at the onset of estrus can induce ovulation and reduce variation in ovulation timing. nih.gov A study investigating the effect of adding buserelin to boar semen for insemination in gilts found that supplementing with 10 µg of this compound resulted in a higher total number of piglets and live-born piglets compared to a control group. nih.gov This indicates that optimizing the timing and method of buserelin administration can enhance reproductive outcomes in specific species. nih.gov
Further research explores different administration frequencies and their impact on luteal phase support in ART. A feasibility study using intranasal buserelin administration investigated different dosing frequencies during the luteal phase. oup.com While the study was small, it provided data on the effect of daily versus less frequent administration on luteal phase duration and hormone levels. oup.com
These studies collectively demonstrate the ongoing efforts to refine this compound administration protocols to improve efficacy and outcomes in diverse clinical and veterinary applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6917567 |
| Gonadotropin-Releasing Hormone (GnRH) | 90451915 |
| Triptorelin | 706581 |
| Dalarelin | 6433313 |
| Goserelin | 658083 |
| Leuprorelin | 453636 |
| hCG | 5307 |
| Cetrorelix | 9567680 |
| Nafarelin | 5362458 |
| Altreogest | 51868 |
Data Tables
Table 1: Comparative Bioavailability of Buserelin and Dalarelin in Female Rats
| Analog | Form | Extent of Biological Availability (EBA) (Relative to Suspension Counterpart) | EBA of Dalarelin Relative to Buserelin (Solution Form) | EBA of Dalarelin Relative to Buserelin (Suspension Form) |
| Buserelin | Solution | 13% springermedizin.denih.gov | - | - |
| Dalarelin | Solution | 8% springermedizin.denih.gov | 53% springermedizin.denih.gov | - |
| Buserelin | Suspension | 100% (Reference) | - | - |
| Dalarelin | Suspension | 100% (Reference) | - | 83% springermedizin.denih.gov |
Table 2: Ovulation Induction Efficacy of Buserelin and Triptorelin in Mares (Single Injection)
| Experiment | Treatment Group | Dose | Ovulation Rate (%) | Number of Mares (n) | Ovulation Time After Injection |
| 1 | hCG | 1,500 IU | 78% nih.gov | 41 nih.gov | 24-48 hr nih.gov |
| 1 | Buserelin | 6 mg | 90% nih.gov | 50 nih.gov | 24-48 hr nih.gov |
| 2 | Buserelin | 6 mg | 78.1% nih.gov | 192 nih.gov | 24-48 hr nih.gov |
| 2 | Buserelin | 3 mg | 78% nih.gov | 341 nih.gov | 24-48 hr nih.gov |
| 3 | hCG | 1,500 IU | 87% nih.gov | 106 nih.gov | 24-48 hr nih.gov |
| 3 | Buserelin | 3 mg | 84.7% nih.gov | 137 nih.gov | 24-48 hr nih.gov |
| 3 | Buserelin | 2 mg | 82.7% nih.gov | 104 nih.gov | 24-48 hr nih.gov |
| 3 | Buserelin | 1 mg | 87% nih.gov | 54 nih.gov | 24-48 hr nih.gov |
| 3 | Triptorelin | 0.1 mg | 84.7% nih.gov | 72 nih.gov | 24-48 hr nih.gov |
Research Methodologies and Analytical Approaches for Buserelin Acetate
Advanced Bioanalytical Techniques for Quantification (e.g., UPLC-MS/MS, HPLC)
Precise quantification of buserelin (B193263) acetate (B1210297) in biological samples and pharmaceutical formulations is essential for pharmacokinetic studies, quality control, and research investigations. High-performance liquid chromatography (HPLC) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) are prominent techniques utilized for this purpose researchgate.netsielc.comnih.govnih.gov.
HPLC methods for buserelin acetate often involve reverse phase columns and mobile phases containing acetonitrile, water, and an acidic component like phosphoric acid or formic acid sielc.comnih.govsielc.comresearchgate.net. For mass spectrometry compatibility, phosphoric acid is typically replaced with formic acid sielc.comsielc.com. These methods are applicable for analyzing this compound in various matrices, including pharmaceutical products and blood plasma researchgate.netsielc.comresearchgate.net.
UPLC-MS/MS offers enhanced sensitivity and speed for buserelin quantification. A validated UPLC-MS/MS method has been developed for determining buserelin concentrations in animal blood plasma, specifically in pigs and cows researchgate.netnih.gov. This method utilizes an electrospray ion source in positive ion mode and multiple-reaction monitoring (MRM) for specific precursor-product ion transitions researchgate.net. The method demonstrated good linearity, accuracy, and precision within specified concentration ranges researchgate.netnih.gov.
Capillary electrophoresis (CE) is another technique reported for the analysis of buserelin, enabling its identification and quantification in pharmaceutical and biological samples nih.gov. CE methods often utilize an acidic background electrolyte nih.gov. CE coupled with mass spectrometry (CE-MS) has also been employed for the identification and quantification of buserelin, including in urine samples nih.gov.
Research findings highlight the application of these techniques in pharmacokinetic studies. For instance, a UPLC-MS/MS method was used to study the pharmacokinetics of buserelin after intramuscular administration in pigs and cows researchgate.netnih.gov. The study determined pharmacokinetic parameters such as area under the curve (AUC), maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), apparent volume of distribution (Vz), elimination half-time (t1/2), and clearance (CL) in these animal models nih.gov.
| Parameter (Units) | Pigs (1 mg i.m.) | Cows (3 mg i.m.) |
| AUC₀-t (h·ng/mL) | 25.02 ± 6.93 | 5.63 ± 1.86 |
| Cmax (ng/mL) | 10.99 ± 2.04 | 2.68 ± 0.36 |
| tmax (h) | 0.57 ± 0.18 | 1.05 ± 0.27 |
| Vz (L) | 80.49 ± 43.88 | 839.88 ± 174.77 |
| t1/2 (h) | 1.29 ± 0.40 | 1.13 ± 0.3 |
| CL (L/h) | 41.15 ± 11.18 | 545.04 ± 166.40 |
*Data derived from a study on buserelin pharmacokinetics in pigs and cows nih.gov.
The development and validation of RP-HPLC methods for this compound in polymeric nanoparticles have also been reported, utilizing a Quality by Design (QbD) approach to ensure method performance and reliability nih.govresearchgate.net.
Immunoassays for Hormonal Profiling (e.g., RIA for Gonadotropins and Steroids)
Immunoassays, such as Radioimmunoassay (RIA), play a crucial role in assessing the pharmacodynamic effects of this compound by measuring the levels of hormones regulated by the GnRH axis, including gonadotropins (LH and FSH) and gonadal steroids (estradiol and testosterone) ekb.egeur.nljst.go.jp. This compound, as a GnRH agonist, initially stimulates and then suppresses the release of LH and FSH from the pituitary gland, leading to reduced production of sex hormones by the gonads patsnap.comhres.canih.gov.
Studies investigating the effects of this compound in animal models often involve monitoring hormonal profiles using immunoassays. For example, research in hens utilized immunoassays to measure plasma LH and FSH levels to determine if this compound could reverse age-associated declines in these hormones and improve egg production ekb.eg. The study found that treatment with this compound increased egg production and influenced egg weight ekb.eg.
In the context of central precocious puberty, immunoassays are used to measure basal and GnRH-stimulated levels of gonadotropins (LH and FSH) and sex steroids to assess the degree of gonadotropin suppression achieved by GnRH agonist treatment, including buserelin eur.nl. Validated assays, such as IRMA, IFMA, or ICMA, are used for the estimation of serum gonadotropins eur.nl.
Research findings demonstrate the impact of this compound on hormonal levels. In healthy adult males and females, buserelin administration has been shown to initially increase plasma LH and FSH levels, with levels persisting for several hours before returning to basal values hres.ca. Chronic administration leads to sustained inhibition of gonadotropin production and reduced circulating levels of gonadal steroids hres.canih.govhres.ca.
In vivo Study Design and Endpoint Assessment in Diverse Animal Models
In vivo studies using various animal models are fundamental to understanding the biological activity, pharmacokinetics, and pharmacodynamics of this compound. These studies help evaluate the compound's effects on reproductive physiology and hormone-dependent conditions before extensive human trials.
Diverse animal models, including rabbits, pigs, cows, and hens, have been utilized in this compound research nih.govekb.egresearchgate.netcabidigitallibrary.org. Study designs vary depending on the research objective. For instance, studies in rabbits have investigated the effect of this compound on conception rates under artificial insemination protocols, assessing endpoints like conception rate, gestation length, litter size, and live kits at birth researchgate.net.
Research in cattle has explored the efficiency of different buserelin doses for estrous synchronization, evaluating endpoints such as ovulation rate, conception rate, follicle development, estrus duration, and days to ovulation cabidigitallibrary.org. These studies often involve hormonal synchronization protocols and timed artificial insemination cabidigitallibrary.org.
Studies in hens have examined the influence of this compound on reproductive activity in aging birds, with endpoints including egg production, egg weight, and plasma LH and FSH levels ekb.eg.
Endpoint assessment in these in vivo studies involves a combination of physiological measurements, hormonal analysis using immunoassays, and evaluation of reproductive outcomes. The findings from these studies provide valuable data on the efficacy and optimal use of this compound in veterinary medicine and contribute to the understanding of its pharmacological effects across different species.
Research in pigs and cows has also focused on the pharmacokinetics of this compound following intramuscular administration, using UPLC-MS/MS to quantify plasma concentrations and determine pharmacokinetic parameters nih.gov.
Future Directions and Emerging Research Frontiers for Buserelin Acetate
Unraveling Uncharacterized Mechanistic and Pathophysiological Pathways
While the primary mechanism of buserelin (B193263) acetate (B1210297) through the pituitary-gonadal axis is well-established, research continues to explore potential uncharacterized mechanistic and pathophysiological pathways. Studies are investigating the effects of buserelin on immune cells, for instance. Research in rats treated with buserelin has suggested it may enhance the differentiation and function of macrophage-colony-stimulating factor-producing T helper (ThGM) cells. This enhancement could potentially increase the risk of autoimmune or inflammatory disorders, highlighting a need to monitor ThGM cells in patients, particularly children, receiving buserelin to prevent latent immune dysregulation. researchgate.net This indicates a broader impact beyond its direct hormonal effects, suggesting potential interactions with the immune system that warrant further investigation.
Development of Personalized Therapeutic Strategies and Biomarker Identification
The development of personalized therapeutic strategies for buserelin acetate treatment is an emerging area of research. Identifying biomarkers that can predict patient response to this compound therapy is crucial for tailoring treatment approaches. While the provided search results discuss biomarkers in the context of cancer therapy in general, including the use of LHRH agonists like buserelin, specific biomarkers directly linked to predicting individual responses to this compound are an active area of investigation. google.comgoogle.com The aim is to move towards more precise medicine, ensuring that patients most likely to benefit from this compound are identified, and treatment plans are optimized based on individual biological profiles.
Exploration of Novel Delivery Modalities for Enhanced Efficacy and Patient Compliance
Efforts are underway to explore novel delivery modalities for this compound to enhance efficacy and improve patient compliance. Current administration routes include subcutaneous injection and nasal spray, but these have limitations in terms of bioavailability and frequency of administration. wikipedia.orgresearchgate.net Research into in situ forming drug delivery systems, such as in situ implants and in situ microparticle systems, has shown promise for controlled parenteral delivery of this compound. nih.govbioline.org.br These systems, often utilizing biodegradable polymers like poly(d,l-lactide) (PLA) and poly(d,l-lactide-co-glycolide) (B1216819) (PLGA), can provide sustained drug release, potentially reducing the frequency of administration and improving patient comfort. researchgate.netnih.govbioline.org.brinnovareacademics.in Studies have investigated the release of this compound from these systems, noting that peptide release can be strongly dependent on polymer degradation and erosion. nih.govbioline.org.br Additionally, the use of microspheres made from biodegradable polymers is being explored for the controlled release of peptide drugs like buserelin, aiming to maintain steady-state plasma concentrations for extended periods. innovareacademics.in Novel polymers like trimethyl chitosans (TMC) are also being investigated as potential permeation enhancers for oral delivery of buserelin, which would offer a highly convenient administration route. researchgate.net
Table 1: In Vitro Drug Release from In Situ Forming Systems
| System Type | Polymer | Solvent | Effect on Initial Release (with increasing polymer concentration) | Dependence on Polymer Degradation | Reduced Burst Effect (compared to in situ implants) |
| In Situ Microparticle | PLA or PLGA | DMSO, NMP, 2-pyrrolidone | Decreased | Strong (for this compound) | Yes |
*Based on information from references nih.govbioline.org.br.
Long-Term Reversibility of Hypogonadal Effects and Management of Chronic Adverse Outcomes
The long-term use of this compound leads to a state of hypogonadism, and research continues regarding the reversibility of these effects and the management of associated chronic adverse outcomes. While hypogonadism is an expected pharmacological consequence, its reversibility has not been definitively established in all patient populations, such as those treated for prostatic carcinoma. hres.cae-lactancia.org Long-term androgen deprivation therapy, including with LHRH agonists like buserelin, has been linked to decreased bone mineral density, potentially increasing the risk of osteoporosis and fractures. hres.cae-lactancia.org It has also been associated with metabolic changes, including reduced glucose tolerance and an increased risk of diabetes, particularly in patients with pre-existing risk factors. e-lactancia.orgnih.gov Management strategies for these chronic adverse outcomes, such as monitoring bone density and blood glucose levels, are crucial aspects of long-term treatment with this compound. hres.cae-lactancia.org Further research is needed to better understand the factors influencing the reversibility of hypogonadal effects and to develop improved strategies for mitigating long-term complications.
Expanding Applications in Veterinary Reproductive Physiology and Other Fields
This compound has established applications in veterinary medicine, particularly in reproductive physiology, and research is exploring expanding these uses and investigating applications in other fields. In animal breeding programs, this compound is used to induce ovulation and improve fertility rates. njap.org.ngscielo.br Studies in rabbits have shown that intramuscular administration of this compound can effectively induce conception. njap.org.ng Research in swine has investigated the effect of adding this compound to boar semen, demonstrating that it can enhance litter size in gilts, likely by inducing ovulation and reducing variation in ovulation timing. nih.govmdpi.commdpi.com While buserelin is known to trigger ovulation within a specific timeframe after administration in gilts, further research is needed to fully understand the underlying mechanisms and determine optimal dosing and timing for such applications. nih.govmdpi.com The feasibility of incorporating buserelin into semen for insemination requires thorough investigation. mdpi.com Beyond reproductive applications, the potential for this compound in other veterinary or novel fields remains an area for future exploration.
Table 2: Effect of this compound Added to Boar Semen on Litter Size in Gilts
| This compound Dose Added to Semen | Farrowing Rate | Total Number of Piglets Born | Number of Live-Born Piglets |
| 0 µg (Control) | No significant difference | Lower | Lower |
| 10 µg | No significant difference | Higher | Higher |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying acetate content in Buserelin acetate formulations, and how are they validated?
- Methodology : Isotachophoresis (ITP) is a validated method for acetate quantification. Experimental design involves using three samples with varying acetate additions to assess recovery rates (98–101%) and accuracy. Parameters include chip-to-chip reproducibility (e.g., two MCE instruments and microchips) and calibration with standard solutions. Chromatographic validation (e.g., isotachopherograms) ensures specificity and precision .
Q. What is the molecular mechanism by which this compound acts as a GnRH agonist, and how does this influence experimental outcomes in endocrine research?
- Methodology : this compound binds to pituitary GnRH receptors, triggering a cascade that initially stimulates gonadotropin release (flare-up effect) followed by receptor downregulation. Researchers must account for this biphasic response in study designs, particularly in hormone-sensitive models (e.g., prostate cancer or ovulation induction). Dose-response curves and receptor saturation assays are critical for determining optimal agonist activity .
Advanced Research Questions
Q. How can researchers design experiments to assess the impact of this compound on sperm quality in different mammalian species?
- Methodology :
Sperm Extender Studies : Add this compound (e.g., 2 µg/mL) to semen extenders (e.g., BIOXcell®) and evaluate viability, DNA fragmentation, and motility post-cryopreservation. Use flow cytometry for DNA integrity analysis and CASA (Computer-Assisted Sperm Analysis) for motility metrics .
In Vivo Protocols : Implement synchronization protocols (e.g., Ovsynch) in buffalo or bovine models. Compare groups with/without this compound in CIDR-based regimens, measuring conception rates and luteal phase dynamics via progesterone assays .
Q. What methodological considerations are critical when reconciling contradictory data on this compound’s effects in clinical trials across diverse populations?
- Methodology :
- Ethnic and Lifestyle Variability : Adjust for factors like diet, exercise, and genetic polymorphisms in meta-analyses. For example, discrepancies in bone mineral density (BMD) loss between Buserelin and Leuprolide acetate may arise from population-specific calcium/vitamin D intake .
- Trial Harmonization : Standardize BMD measurement techniques (e.g., DXA scans) and control for baseline characteristics using multivariate regression. Cross-trial validation with stratified subgroups can isolate hormone-specific effects .
Q. How can researchers optimize this compound dosage and administration protocols in non-mammalian models to balance fertilization success with off-target effects?
- Methodology :
- Dose Titration in Fish Models : Compare this compound with alternative inducers (e.g., Ovopel® or CPE) in species like Astyanax altiparanae. Measure fertilization rates, egg counts, and larval survival. Use histological analysis of gonads to assess ovarian maturation and avoid overdosing, which may reduce absolute fecundity .
- Administration Routes : Test subcutaneous vs. intraperitoneal delivery, with hormone plasma level monitoring via ELISA to correlate pharmacokinetics with reproductive outcomes .
Data Contradiction and Validation
Q. How should researchers address variability in this compound’s efficacy across experimental models (e.g., mammalian vs. non-mammalian systems)?
- Methodology :
- Model-Specific Receptors : Perform receptor binding assays to compare GnRH receptor affinity in target species. For example, mammalian receptors may exhibit higher sensitivity than fish receptors, necessitating species-specific dose adjustments .
- Cross-Validation : Use parallel in vitro (cell culture) and in vivo studies to validate findings. For instance, prostate cancer cell lines (e.g., LNCaP) treated with this compound can corroborate in vivo tumor regression data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
